

Hpk1-IN-31 Target Engagement in Primary Human T-Cells: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell activation, proliferation, and cytokine production.[2][3] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1] **Hpk1-IN-31** is a potent inhibitor of HPK1. This guide provides an in-depth overview of its target engagement in primary human T-cells, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and degradation of the SLP-76 signaling complex, thereby dampening downstream signaling. **Hpk1-IN-31** blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and leading to sustained TCR signaling, which results in enhanced T-cell activation, proliferation, and cytokine secretion.

Data Presentation

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Quantitative Data for Hpk1-IN-31 and Comparative Compounds

While specific cellular data for **Hpk1-IN-31** is not extensively available in the public domain, its biochemical potency has been reported. The following tables summarize the available data for **Hpk1-IN-31** and provide representative data from other well-characterized HPK1 inhibitors for comparative purposes.

Table 1: Biochemical Potency of Hpk1-IN-31

Compound Name	Assay Type	IC50 Value
Hpk1-IN-31	Biochemical	0.8 nM

Data sourced from publicly available information from chemical suppliers.

Table 2: Representative Cellular Activity of HPK1 Inhibitors

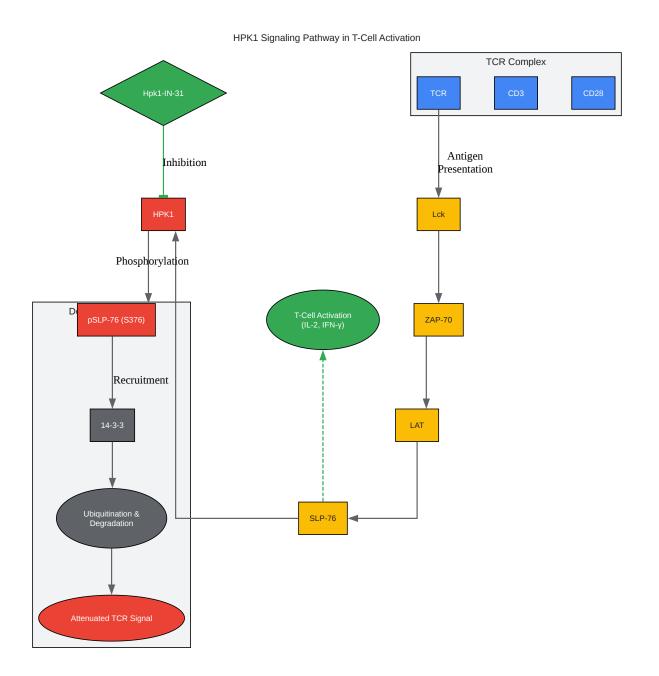
Compound/Inhibito	Assay Type	Cell Line/System	Potency (EC50/IC50)
HPK1-IN-3	IL-2 Secretion	Human PBMCs	108 nM (EC50)
EMD Serono Compound [I]	pSLP-76 Inhibition	Jurkat	3 nM
EMD Serono Compound [I]	IL-2 Secretion	Primary T-cells	1.5 nM (EC50)
Compound 17	pSLP-76 Inhibition	Human PBMCs	32 nM (EC50)
Compound 22	pSLP-76 Inhibition	Human PBMCs	78 nM (EC50)

This table presents data from various published HPK1 inhibitors to provide a context for the expected cellular potency.

Mandatory Visualizations



Signaling Pathways and Experimental Workflows

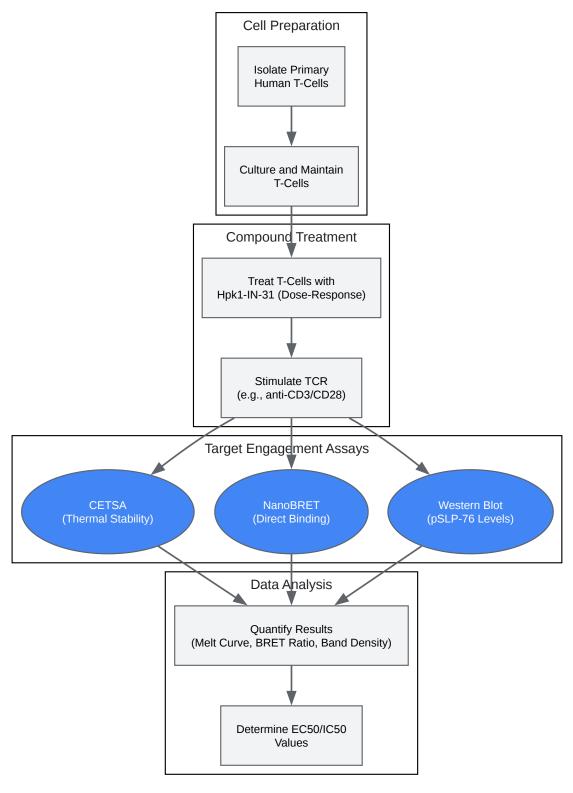


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Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Workflow for HPK1 Inhibitor Target Engagement



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Caption: General workflow for assessing HPK1 inhibitor target engagement.

Phosphorylates Binds and Inhibits With Hpk1-IN-31 Inactive HPK1 Phosphorylation Blocked SLP-76 (S376) SLP-76 (unphosphorylated) Sustained TCR Signaling (Enhanced T-Cell Activation)

Mechanism of Action of Hpk1-IN-31

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